molecular formula C17H15NO3S3 B2923128 3-methyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide CAS No. 1797141-40-2

3-methyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide

Cat. No.: B2923128
CAS No.: 1797141-40-2
M. Wt: 377.49
InChI Key: CRWWMMMAPRZLAJ-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Some typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Chemical Reactions Analysis

The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of a specific thiophene derivative would depend on its exact structure. For example, 3-methylthiophene has a molecular weight of 98.166 .

Scientific Research Applications

  • Oxidative Cross-Coupling Reactions : Miura et al. (1998) studied reactions involving benzenesulfonamides, finding that they react with acrylate esters via cleavage of the C−H bond. This process produces various derivatives, indicating the potential of benzenesulfonamides in synthetic organic chemistry (Miura et al., 1998).

  • Synthesis and Characterization for Therapeutic Applications : Küçükgüzel et al. (2013) synthesized novel derivatives of benzenesulfonamides and evaluated them for various biological activities, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agent potentials (Küçükgüzel et al., 2013).

  • Photodynamic Therapy for Cancer Treatment : Pişkin et al. (2020) developed new benzenesulfonamide derivatives and assessed their suitability as photosensitizers in photodynamic therapy, a method used for treating cancer (Pişkin et al., 2020).

  • Carbonic Anhydrase Inhibitors : Casini et al. (2002) explored sulfonamides incorporating a thiourea scaffold. These compounds showed strong affinity towards carbonic anhydrase isozymes, indicating potential in intraocular pressure regulation (Casini et al., 2002).

  • Bioactivity Studies for Anticancer Applications : Gul et al. (2016) synthesized and tested benzenesulfonamide derivatives for cytotoxicity and carbonic anhydrase inhibition, with implications in cancer treatment (Gul et al., 2016).

  • Molecular Spectroscopy Studies : Vigorito et al. (2022) conducted a rotational spectroscopy study on benzenesulfonamides to understand their conformations and the influence of different substituents on their structures (Vigorito et al., 2022).

Mechanism of Action

While the specific mechanism of action for your compound is not available, thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science .

Properties

IUPAC Name

3-methyl-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S3/c1-12-3-2-4-15(9-12)24(20,21)18-10-14-5-6-16(23-14)17(19)13-7-8-22-11-13/h2-9,11,18H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWWMMMAPRZLAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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